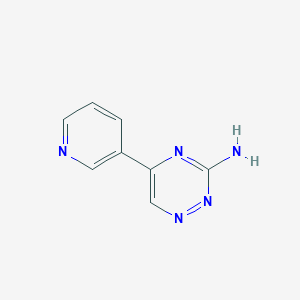
5-(pyridin-3-yl)-1,2,4-triazin-3-amine
描述
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine, also known as “5-PTA”, is an organic compound which has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, including as a reagent, a catalyst, and a ligand. This compound is also used in the synthesis of other compounds, as well as in the synthesis of pharmaceuticals.
科学研究应用
5-PTA has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of other compounds, such as heterocyclic compounds. It can also be used as a catalyst in the synthesis of pharmaceuticals. Additionally, 5-PTA is used as a ligand in the synthesis of metal complexes. It is also used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.
作用机制
The mechanism of action of 5-PTA is not fully understood. However, it is believed that 5-PTA acts as a ligand to form metal complexes, which can then be used in various reactions. Additionally, 5-PTA is believed to act as a catalyst in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PTA have not been studied in detail. However, it is known that 5-PTA can act as a ligand to form metal complexes, which can then be used in various reactions. Additionally, 5-PTA is believed to act as a catalyst in the synthesis of pharmaceuticals.
实验室实验的优点和局限性
The use of 5-PTA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain. Additionally, it is a versatile compound that can be used in a variety of ways. However, there are also some limitations. For example, 5-PTA is a reactive compound, and it can react with other compounds in the lab, which can lead to unwanted side reactions. Additionally, 5-PTA is a toxic compound, and it should only be used in a well-ventilated area.
未来方向
The potential future directions for 5-PTA are numerous. One potential direction is the development of new methods for the synthesis of 5-PTA. Additionally, the mechanism of action of 5-PTA and its biochemical and physiological effects could be studied in greater detail. Additionally, 5-PTA could be used in the synthesis of new compounds, such as polymers and pharmaceuticals. Finally, 5-PTA could be used in the development of new catalysts and ligands.
属性
IUPAC Name |
5-pyridin-3-yl-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-7(5-11-13-8)6-2-1-3-10-4-6/h1-5H,(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTATPRPGVVNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

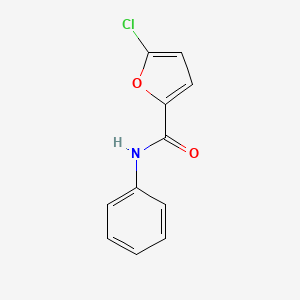
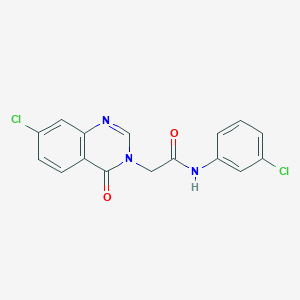
![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)
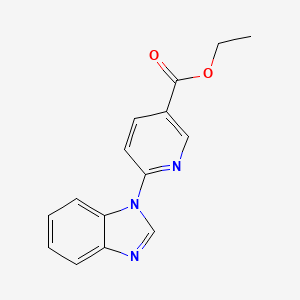

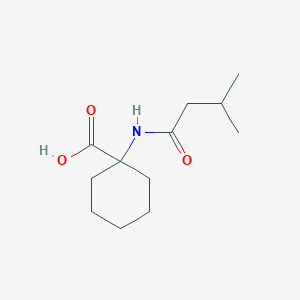
![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)
![tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)
![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![1-[4-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B6613993.png)
![5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol](/img/structure/B6613994.png)
![3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B6613995.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)